molecular formula C12H13IO3 B15091947 2-(Cyclobutylmethoxy)-5-iodobenzoic acid

2-(Cyclobutylmethoxy)-5-iodobenzoic acid

Katalognummer: B15091947
Molekulargewicht: 332.13 g/mol
InChI-Schlüssel: UDNYOAJWUFYEDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclobutylmethoxy)-5-iodobenzoic acid is an organic compound that features a cyclobutylmethoxy group and an iodine atom attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethoxy)-5-iodobenzoic acid typically involves multiple stepsThe iodination can be achieved using iodine and a suitable oxidizing agent, while the cyclobutylmethoxy group can be introduced via a nucleophilic substitution reaction using cyclobutylmethanol and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclobutylmethoxy)-5-iodobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative .

Wissenschaftliche Forschungsanwendungen

2-(Cyclobutylmethoxy)-5-iodobenzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Cyclobutylmethoxy)-5-iodobenzoic acid involves its interaction with molecular targets through its iodine atom and cyclobutylmethoxy group. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Cyclobutylmethoxy)-4-iodobenzoic acid: Similar structure but with the iodine atom in a different position.

    2-(Cyclopropylmethoxy)-5-iodobenzoic acid: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

    2-(Cyclobutylmethoxy)-5-bromobenzoic acid: Similar structure but with a bromine atom instead of iodine.

Uniqueness

2-(Cyclobutylmethoxy)-5-iodobenzoic acid is unique due to the specific positioning of the iodine atom and the cyclobutylmethoxy group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these structural features are advantageous .

Eigenschaften

Molekularformel

C12H13IO3

Molekulargewicht

332.13 g/mol

IUPAC-Name

2-(cyclobutylmethoxy)-5-iodobenzoic acid

InChI

InChI=1S/C12H13IO3/c13-9-4-5-11(10(6-9)12(14)15)16-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,14,15)

InChI-Schlüssel

UDNYOAJWUFYEDG-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)COC2=C(C=C(C=C2)I)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.